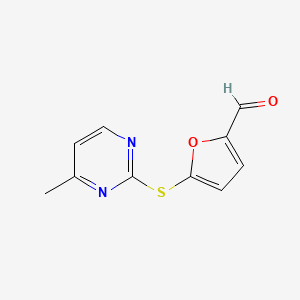

5-((4-Methylpyrimidin-2-yl)thio)furan-2-carbaldehyde

Description

5-((4-Methylpyrimidin-2-yl)thio)furan-2-carbaldehyde is a heterocyclic organic compound featuring a furan-2-carbaldehyde core substituted at the 5-position with a (4-methylpyrimidin-2-yl)thio group. The furan ring provides a conjugated π-system, while the aldehyde functional group at position 2 offers reactivity for nucleophilic additions or condensations.

Properties

IUPAC Name |

5-(4-methylpyrimidin-2-yl)sulfanylfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-7-4-5-11-10(12-7)15-9-3-2-8(6-13)14-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGYCWSHTHIGKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SC2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Methylpyrimidin-2-yl)thio)furan-2-carbaldehyde typically involves the reaction of 4-methyl-2-thiopyrimidine with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Aldehyde-Driven Condensation Reactions

The aldehyde group participates in Schiff base formation and heterocyclic condensations :

-

Schiff bases : Reacts with primary amines (e.g., propane-1,3-diamine) to form bis-imine ligands, which coordinate transition metals (Co²⁺, Cu²⁺) with antimicrobial activity .

-

Heterocyclic derivatives : Condensation with thiazolidine-2,4-dione or rhodanine yields furylidene derivatives (e.g., 5-[(5-phenyl-2-furyl)methylene]thiazolidine-2,4-dione), showing antitumor activity .

Thioether Reactivity

The (4-methylpyrimidin-2-yl)thio group undergoes alkylation and oxidation :

-

Alkylation : Reacts with methyl iodide in basic conditions to form sulfonium salts, useful in nucleophilic substitutions .

-

Oxidation : H₂O₂ or mCPBA oxidizes the thioether to sulfoxide or sulfone derivatives, altering electronic properties for drug design.

Table 1: Reaction Conditions and Yields for Key Transformations

Mechanistic Insights and Catalysis

-

Coordination chemistry : The aldehyde and pyrimidine nitrogen atoms act as bidentate ligands, forming stable complexes with transition metals .

-

Cross-coupling efficiency : Electron-rich 5-arylfuran-2-carbaldehydes exhibit higher reactivity in Pd-catalyzed couplings compared to electron-deficient analogs .

Scientific Research Applications

Basic Information

- IUPAC Name : 5-(4-methylpyrimidin-2-yl)sulfanylfuran-2-carbaldehyde

- Molecular Weight : 220.25 g/mol

- CAS Number : 886502-54-1

Synthetic Routes

The synthesis of 5-((4-Methylpyrimidin-2-yl)thio)furan-2-carbaldehyde typically involves the reaction of 4-methyl-2-thiopyrimidine with furan-2-carbaldehyde. A common method includes using sodium hydride as a base in tetrahydrofuran (THF) as the solvent to facilitate the reaction.

Reaction Conditions

Key conditions for the synthesis include:

- Base : Sodium hydride (NaH)

- Solvent : Tetrahydrofuran (THF)

Chemistry

This compound serves as an intermediate in synthesizing more complex heterocyclic compounds. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it valuable in organic synthesis.

Biology

Research has indicated potential antimicrobial properties of this compound. Studies suggest that it may interact with specific molecular targets, influencing biological pathways through its functional groups.

Medicine

The compound is being investigated for its potential use in developing new therapeutic agents. Its unique combination of functional groups may provide novel mechanisms of action against various diseases.

Uniqueness

This compound is distinct due to the combination of the furan and thiopyrimidine moieties, which may confer unique chemical and biological properties compared to other similar compounds.

Mechanism of Action

The mechanism by which 5-((4-Methylpyrimidin-2-yl)thio)furan-2-carbaldehyde exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The furan ring and the thiopyrimidine moiety may play a role in binding to these targets, influencing biological pathways .

Comparison with Similar Compounds

Key Observations :

- H-Bonding Potential: The pyrimidine ring in the target compound may engage in hydrogen bonding via its nitrogen atoms, enhancing solubility in polar solvents relative to nitro-substituted analogs .

Physicochemical Properties

Thermodynamic Insights :

- Nitrophenyl derivatives exhibit higher melting points and lower solubility in organic solvents due to strong intermolecular interactions (e.g., dipole-dipole, π-stacking) .

- The pyrimidinylthio substituent may improve aqueous solubility compared to nitro analogs, benefiting pharmaceutical applications .

Biological Activity

5-((4-Methylpyrimidin-2-yl)thio)furan-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a furan ring bonded to a pyrimidine derivative via a thioether linkage. The presence of the aldehyde group makes it reactive, allowing for various chemical transformations, including oxidation and reduction.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets like enzymes or receptors due to its functional groups. The furan and thiopyrimidine moieties may facilitate binding to biological targets, influencing various metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains and fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Candida albicans | 15 |

| Pseudomonas aeruginosa | 20 |

These results suggest that the compound has promising potential as an antimicrobial agent .

Cytotoxicity

In terms of cytotoxicity, studies have reported varying effects on different cancer cell lines. For instance, the compound demonstrated an IC50 value of approximately 25 µM against human lung cancer cells (H460), indicating moderate antiproliferative activity. The following table provides a summary of cytotoxicity findings:

| Cell Line | IC50 (µM) |

|---|---|

| HuTu80 (human colon cancer) | 13.36 |

| H460 (human lung cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

These findings highlight the compound's potential as a lead structure for developing anticancer therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing context for understanding the efficacy of this compound:

- Thiosemicarbazone Derivatives : A study on thiosemicarbazone derivatives derived from furan showed significant antibacterial and antifungal activities, with MIC values comparable to those observed for this compound .

- SARS-CoV-2 Inhibitors : Research on related furan derivatives indicated their potential as non-peptidomimetic inhibitors against SARS-CoV-2 main protease, emphasizing the relevance of furan-containing compounds in antiviral drug development .

- Antioxidant Activity : In addition to antimicrobial and cytotoxic properties, certain derivatives exhibited antioxidant activity, suggesting additional therapeutic benefits .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-((4-Methylpyrimidin-2-yl)thio)furan-2-carbaldehyde, and what challenges arise in optimizing yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or cross-coupling reactions. A typical route involves reacting 4-methyl-2-mercaptopyrimidine with 5-chlorofuran-2-carbaldehyde under basic conditions (e.g., NaH or K₂CO₃) in anhydrous DMF or THF. Key challenges include controlling regioselectivity and minimizing side reactions (e.g., oxidation of the thioether group). Purification often requires column chromatography or recrystallization, with monitoring via TLC and characterization by NMR .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assign peaks for the aldehyde proton (~9.8 ppm), furan protons (6.5–7.5 ppm), and pyrimidine protons (8.0–8.5 ppm).

- IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and C-S bond (~600–700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion (e.g., [M+H]⁺).

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., planarity of the furan-pyrimidine system) .

Q. What are the recommended safety protocols for handling this compound based on structural analogs?

- Methodological Answer : Although direct toxicity data are limited, structural analogs (e.g., furan-carbaldehydes) suggest:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work under fume hoods to prevent inhalation of vapors.

- Store in airtight containers away from oxidizers. Emergency measures include rinsing exposed areas with water and seeking medical attention .

Advanced Research Questions

Q. How does the electron-withdrawing pyrimidine moiety influence the reactivity of the aldehyde group in nucleophilic addition reactions?

- Methodological Answer : The pyrimidine ring’s electron-deficient nature enhances the electrophilicity of the aldehyde, facilitating reactions like:

- Schiff base formation : React with amines (e.g., aniline) in ethanol under reflux.

- Knoevenagel condensation : Use malononitrile and piperidine as catalysts.

Monitor reaction progress via HPLC and confirm products by 2D NMR (e.g., NOESY for stereochemistry) .

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., kinases)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with kinase structures (PDB: e.g., EGFR) to assess binding poses.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- MD Simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories. Validate with in vitro assays (e.g., enzyme inhibition) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify therapeutic windows.

- Assay Variability Controls : Use standardized protocols (CLSI guidelines) and multiple cell lines/strains.

- Metabolite Profiling : LC-MS/MS to rule out degradation products influencing activity .

Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.